molecular formula C14H20ClNO2 B13728892 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride CAS No. 41737-38-6

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride

Cat. No.: B13728892
CAS No.: 41737-38-6
M. Wt: 269.77 g/mol
InChI Key: STAIBKSKLQNTPH-UHFFFAOYSA-N
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Description

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzocycloheptene ring system fused with a propanoic acid and an amino group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Benzocycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propanoic Acid Group: This step may involve carboxylation reactions.

    Addition of the Amino Group: Amination reactions are used to introduce the amino group.

    Formation of the Hydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzocycloheptene ring system may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: This compound has a similar ring structure but differs in its functional groups.

    5H-Benzocycloheptene-5-propanoic acid, 6,7,8,9-tetrahydro-2,3,4-trimethoxy-6-oxo-: This compound has additional methoxy groups and an oxo group, leading to different chemical properties.

Uniqueness

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its neuroprotective properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that contributes to its biological properties. Its molecular formula is C13H17ClNC_{13}H_{17}ClN with a molecular weight of approximately 230.73 g/mol. The unique arrangement of functional groups allows for interactions with various biological targets.

Neuroprotective Effects

Recent studies have indicated that derivatives of compounds similar to 5H-Benzocycloheptene-2-propanoic acid exhibit significant neuroprotective properties. For instance:

  • Mechanisms of Action : These compounds have been shown to inhibit oxidative stress pathways and modulate inflammatory responses in neuronal cells. Specifically, they can protect against neurotoxicity induced by reactive oxygen species (ROS) and amyloid-beta peptide exposure in human neuroblastoma cells (SK-N-SH) .
  • Case Studies : In animal models of neurodegenerative diseases such as Parkinson's disease (PD), these compounds demonstrated the ability to restore mitochondrial function and reduce neuronal cell death .
Study ReferenceModel UsedObserved Effect
SK-N-SH cellsProtection against Aβ-induced toxicity
Rat modelsRestoration of mitochondrial function

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented:

  • Antibacterial Activity : Compounds similar to 5H-Benzocycloheptene-2-propanoic acid have shown effectiveness against a range of bacterial pathogens, including multidrug-resistant strains. For example, derivatives were tested against Staphylococcus aureus and demonstrated minimum inhibitory concentrations (MIC) in the low µM range .
  • Fungal Activity : Notably, these compounds have shown activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus74.6
Candida auris0.5 - 64

Other Pharmacological Activities

Beyond neuroprotection and antimicrobial effects, the compound may exhibit additional biological activities:

  • Antioxidant Properties : The ability to scavenge free radicals has been linked to potential therapeutic applications in oxidative stress-related conditions.
  • Anticancer Activity : Preliminary studies suggest that related compounds can inhibit tumor cell proliferation across various cancer cell lines .

Properties

CAS No.

41737-38-6

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

[1-carboxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C14H19NO2.ClH/c15-13(14(16)17)9-10-6-7-11-4-2-1-3-5-12(11)8-10;/h6-8,13H,1-5,9,15H2,(H,16,17);1H

InChI Key

STAIBKSKLQNTPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)CC(C(=O)O)[NH3+].[Cl-]

Origin of Product

United States

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